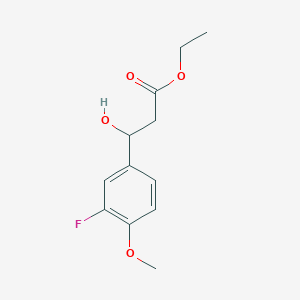
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
相似化合物的比较
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological systems, which may have implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula of this compound is C12H13FO4, with a molecular weight of approximately 242.23 g/mol. The compound features a hydroxy group, an ethyl ester, and a substituted phenyl ring with both fluoro and methoxy groups. These substituents significantly influence its chemical reactivity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₃F O₄ |
| Molecular Weight | 242.23 g/mol |
| Functional Groups | Hydroxy, Ethyl Ester, Fluoro, Methoxy |
| Key Substituents | 3-Fluoro, 4-Methoxy |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the fluoro and methoxy groups enhances its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.
Case Studies and Research Findings
- Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related phenolic compounds have shown their ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. In vitro assays demonstrated inhibition of bacterial growth, indicating potential applications in treating infections .
- Wound Healing Potential : Similar compounds have been evaluated for their wound healing properties. For instance, ethyl gallate was shown to enhance fibroblast migration and promote wound contraction in animal models, suggesting that this compound may also facilitate tissue repair processes .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Antimicrobial | Inhibition of bacterial growth |
| Wound Healing | Enhanced fibroblast migration; tissue repair |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- In Vivo Studies : Evaluating the therapeutic potential in animal models to confirm efficacy and safety.
- Molecular Docking Studies : Investigating the binding interactions with specific enzymes or receptors to better understand the pharmacodynamics.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.
属性
分子式 |
C12H15FO4 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC 名称 |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
InChI 键 |
AAGZXNBDDHIUDC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















